molecular formula C20H25N5O2S B6928060 N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide

N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide

Cat. No.: B6928060
M. Wt: 399.5 g/mol
InChI Key: ZUJRQPCGYAGLIP-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide is a complex organic compound that features a triazole ring fused with a pyridine ring, a piperidine moiety, and a benzenesulfonamide group

Properties

IUPAC Name

N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-23(2)28(26,27)18-9-5-7-16(13-18)14-24-11-6-8-17(15-24)20-22-21-19-10-3-4-12-25(19)20/h3-5,7,9-10,12-13,17H,6,8,11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJRQPCGYAGLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)CN2CCCC(C2)C3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be achieved through cyclization reactions involving hydrazonoyl halides and alkyl carbothioates under basic conditions . The piperidine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the benzenesulfonamide group via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method employs dry toluene as a solvent and operates under controlled temperature conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the piperidine or benzenesulfonamide moieties .

Scientific Research Applications

N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The piperidine moiety enhances the compound’s binding affinity, while the benzenesulfonamide group contributes to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide is unique due to its combination of a triazole-pyridine ring system with a piperidine moiety and a benzenesulfonamide group. This unique structure imparts specific biological activities and chemical properties that are not observed in other similar compounds .

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